N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide - 1021113-11-0

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

Catalog Number: EVT-2962554
CAS Number: 1021113-11-0
Molecular Formula: C16H14ClN3O4S2
Molecular Weight: 411.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide []

  • Compound Description: This compound is a potent and selective insecticide that acts by inhibiting the enzyme acetylcholinesterase. [] A key feature of this compound is its ability to exist in a new, thermodynamically stable crystalline form. This form exhibits improved stability in suspension formulations, making it particularly useful for agricultural applications. []

2. N‐(5‐(Alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides []

  • Compound Description: This series of compounds was synthesized and evaluated for their potential as alkaline phosphatase inhibitors. [] They were found to exhibit good to excellent inhibitory activity against alkaline phosphatase, with compound 6i showing the most potent activity with an IC50 value of 0.420 μM. []

3. Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3, 4 - thiadiazol-2-yl)-Benzamide Derivatives []

  • Compound Description: This series of coumarin-thiadiazole amide conjugates was designed and synthesized as potential antitubercular agents. [] Among the synthesized compounds, 4c, 4f, and 4j exhibited promising activity against the H37Rv strain of Mycobacterium tuberculosis at a concentration of 25 µg/mL. [] The presence of electron-withdrawing substituents on the aromatic side chain was found to enhance the anti-tubercular activity. []

4. N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives []

  • Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized and evaluated for their in vitro anticancer activity. [] The compounds demonstrated selective cytotoxicity towards liver cancer cells, with the most potent compound exhibiting an IC50 value of 2.46 μg/mL. []

5. N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine []

  • Compound Description: This series of oxadiazole analogs was investigated for its antimicrobial and anticancer properties. [] Notably, compounds 5c, 5f, and 5g demonstrated anticancer activity, particularly against the HOP-92 non-small cell lung cancer cell line, with growth inhibition percentages of 34.14%, 35.29%, and 31.59%, respectively, at a concentration of 10 μM. [] Furthermore, compound 5b exhibited substantial antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 4 to 8 μg/mL, while compound 5f displayed notable antifungal activity with an MIC of 4 μg/mL. []

6. 7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines []

  • Compound Description: This series of compounds features a rigid morphine structure incorporating a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7). [] These compounds were synthesized and characterized, but their biological activities are not discussed in the abstract.

7. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It exhibited favorable pharmacokinetic properties and demonstrated efficacy in in vivo models of rheumatoid arthritis. [] This compound has progressed to Phase 1 clinical trials in healthy volunteers, demonstrating good safety and tolerability profiles, as well as target engagement. []

8. 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine []

  • Compound Description: This compound is an energetic material precursor characterized by its intermolecular hydrogen bonds and a strong π-interaction. [] It exhibits sensitivity to impact and friction, with measurements of 10 J and 190 N, respectively. []

9. Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II), Zn(C16H12N3O2)2(H2O), C32H26N6O5Zn []

  • Compound Description: This zinc complex incorporates the N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide ligand. [] The crystal structure reveals the coordination geometry around the zinc ion and the intermolecular interactions within the crystal lattice. []

10. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

  • Compound Description: This third-generation phosphodiesterase 4 (PDE4) inhibitor, known as EPPA-1, displays potent anti-inflammatory activity with a reduced emetogenic potential compared to earlier PDE4 inhibitors. [] It exhibited greater potency in inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-α production and reducing LPS-induced pulmonary neutrophilia in rats compared to rolipram, roflumilast, and cilomilast. []

11. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide []

  • Compound Description: This compound incorporates a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring system, as confirmed by X-ray crystallography. [] The crystal structure reveals the molecule's conformation and the presence of intermolecular hydrogen bonds. []

12. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide []

  • Compound Description: This hybrid heterocyclic system, featuring both thiazole and oxadiazole rings, was synthesized and evaluated for its antibacterial activity. [] The compound exhibited promising antibacterial activity, demonstrating the potential of hybrid heterocyclic systems as novel antimicrobial agents. []

13. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one []

  • Compound Description: The crystal structure of this compound has been determined, revealing its molecular conformation and packing arrangement. [] The structure is characterized by C—H⋯N and C—H⋯O contacts within the crystal lattice. []

14. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) []

  • Compound Description: This compound, known as VNI, inhibits protozoan CYP51 and effectively treats Chagas disease. [] Researchers have used VNI as a starting point for designing novel antifungal agents by targeting the fungal enzyme sterol 14α-demethylase (CYP51). []

15. 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) []

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. [] Studies have investigated its metabolism in various species, revealing metabolic pathways involving oxidation, conjugation, and hydrolysis reactions. []

16. N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide []

  • Compound Description: X-ray crystallography has been used to determine the structure of this compound, revealing the presence of two conformers in unequal proportions. [] The molecule exhibits a planar oxadiazole ring and an anti-orientation of the amide N—H and C=O bonds. []

17. N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines []

  • Compound Description: This series of compounds was investigated for its antiproliferative and antioxidant activities. [] Notably, compound 6e showed significant antiproliferative activity against various cancer cell lines. [] Compounds 6e and 6c exhibited promising antioxidant activity in a DPPH free radical scavenging assay. []

18. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline []

  • Compound Description: The crystal structure of this compound has been determined, revealing the spatial arrangement of the molecule and the lack of complete conjugation between the pyrazole and oxadiazole rings. []

19. N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides []

    20. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

    • Compound Description: This series of bi-heterocyclic propanamides was synthesized and demonstrated potent urease inhibitory activity while exhibiting low cytotoxicity. [] Molecular docking studies were conducted to understand their interactions with the urease enzyme. []

    21. 2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone []

    • Compound Description: The crystal structure of this compound has been determined, revealing the spatial arrangement of the molecule and the presence of weak intermolecular C—H⋯N hydrogen bonds. [] The 1,3,4-oxadiazole ring exhibits specific dihedral angles with the benzene and triazole rings. []

    22. 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate []

    • Compound Description: Three new compounds belonging to this series were synthesized from 2-hydroxybenzoic acid (salicylic acid) as the starting material. [] Their structures were confirmed using spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR-MS. []

    23. 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

    • Compound Description: This series of bi-heterocyclic compounds, containing both 1,3-thiazole and 1,3,4-oxadiazole rings, was synthesized and evaluated for its therapeutic potential against Alzheimer's disease and diabetes. [] Several compounds exhibited promising enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. []

    24. N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl] phenyl)pyridine-3-sulfonamide []

      25. 2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate []

      • Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular conformation and spatial arrangement. [] The structure reveals the presence of a dihydro-1,3,4-oxadiazole ring system and specific dihedral angles between different aromatic rings within the molecule. []

      26. 4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one []

      • Compound Description: The crystal structure of this compound has been solved, revealing its molecular conformation and intermolecular interactions. [] The molecule adopts specific dihedral angles between the phenyl, oxadiazole, and pyridazine rings. []

      27. 16‐Cyano‐13α‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)‐13,16‐seco‐17‐norandrost‐4‐en‐3‐one []

      • Compound Description: This compound is a seco steroid derivative whose crystal structure has been determined. [] The structure reveals the conformation of the steroid nucleus and the intermolecular interactions within the crystal lattice. []

      28. N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide []

      • Compound Description: The crystal structure of this compound has been determined, providing detailed information about its molecular conformation and packing arrangement. [] The structure reveals specific dihedral angles between the oxadiazole ring and other aromatic rings within the molecule. []

      29. Ethyl 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phen­oxy]propanoate []

      • Compound Description: This compound, a herbicide containing both oxadiazole and benzene rings, has been structurally characterized by X-ray analysis. [] The analysis revealed weak C—H⋯N hydrogen-bonding interactions and a near-zero dihedral angle between the oxadiazole and benzene rings. []

      30. O,O-dialkyl S-(5-aryl-1,3,4-oxadiazol-2(3H)-on-3-yl)methyl phosphorothioates and phosphorodithioates []

      • Compound Description: This series of phosphorus-containing oxadiazole derivatives was synthesized and evaluated for its insecticidal activity and anti-acetylcholinesterase (anti-AChE) activity. [] Many of the compounds exhibited high contact toxicity against houseflies, which correlated with their strong anti-AChE activity. []

      31. N-(4-methyl-2-Oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted- 1,3,4-oxadiazol-2-ylthio)acetamide []

      • Compound Description: This series of compounds was synthesized and characterized using spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LC-MS. []

      32. 4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate []

      • Compound Description: This compound serves as a key intermediate in the synthesis of mesogens, which are derivatives of phenyloxadiazole. [] The molecule features a planar oxadiazole ring and a phenyl ring, with a dihedral angle of 10.9° between them. []

      33. 2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles []

      • Compound Description: This series of compounds was synthesized and evaluated for its potential as pesticides. [] The compounds were synthesized by reacting 2-amino-5-aryl-1,3,4-oxadiazoles with carbon disulfide and methyl iodide, followed by reaction with various dinucleophiles. []

      Properties

      CAS Number

      1021113-11-0

      Product Name

      N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

      IUPAC Name

      N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide

      Molecular Formula

      C16H14ClN3O4S2

      Molecular Weight

      411.88

      InChI

      InChI=1S/C16H14ClN3O4S2/c1-2-26(22,23)12-6-3-10(4-7-12)15(21)18-16-20-19-14(24-16)9-11-5-8-13(17)25-11/h3-8H,2,9H2,1H3,(H,18,20,21)

      InChI Key

      XHBPYPBVDUXLBG-UHFFFAOYSA-N

      SMILES

      CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.